molecular formula C15H16N4O3 B5624535 1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline

1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5624535
M. Wt: 300.31 g/mol
InChI Key: VHJZBFUFPQCVKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep reactions, including the condensation of cyclohexanone derivatives with amino-pyrazolones to form pyrazolo[3,4-c]isoquinolin-1-ones, as demonstrated by Dyachenko and Sukach (2012). This process highlights the complexity and specificity required in synthesizing compounds within this chemical class (Dyachenko & Sukach, 2012).

Molecular Structure Analysis

The molecular structure of compounds related to 1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline can be elucidated using techniques such as X-ray diffraction. For instance, the structural determination of a closely related compound provided insights into the arrangement of atoms and the molecular conformation, showcasing the importance of structural analysis in understanding the chemical characteristics of such molecules (Dyachenko & Sukach, 2012).

Chemical Reactions and Properties

The chemical reactivity of the compound involves interactions with various reagents, leading to the formation of a plethora of heterocyclic systems. This reactivity is crucial for the synthesis of derivatives with potential biological activities. For example, Ibrahim et al. (2012) explored the reactivity of a similar compound with electrophilic and nucleophilic reagents, resulting in the formation of new heterocyclic systems linked to quinolin-2(1H)-one (Ibrahim et al., 2012).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-11-9-14(19(21)22)16-18(11)10-15(20)17-8-4-6-12-5-2-3-7-13(12)17/h2-3,5,7,9H,4,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJZBFUFPQCVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone

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